molecular formula C11H21NO2 B3389904 Tert-butyl 2-(piperidin-2-yl)acetate CAS No. 945261-22-3

Tert-butyl 2-(piperidin-2-yl)acetate

Cat. No.: B3389904
CAS No.: 945261-22-3
M. Wt: 199.29 g/mol
InChI Key: BDRXMXIQSCEXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(piperidin-2-yl)acetate is a chemical compound with the molecular formula C11H21NO2 . It has a molecular weight of 199.29 . The compound is also known by its IUPAC name, tert-butyl 4-piperidinylacetate .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to an acetate group via a carbon atom . The acetate group is further substituted with a tert-butyl group .


Physical and Chemical Properties Analysis

This compound is a solid or semi-solid or lump or liquid . It has a predicted density of 0.950±0.06 g/cm3 and a predicted boiling point of 259.0±13.0 °C .

Safety and Hazards

Tert-butyl 2-(piperidin-2-yl)acetate is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314 . Precautionary statements include P280-P305+P351+P338-P310 . It should be stored in a dark place, sealed in dry, and stored in a freezer, under -20C .

Future Directions

Piperidine derivatives, such as Tert-butyl 2-(piperidin-2-yl)acetate, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Properties

IUPAC Name

tert-butyl 2-piperidin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRXMXIQSCEXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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